Aristolone

Description

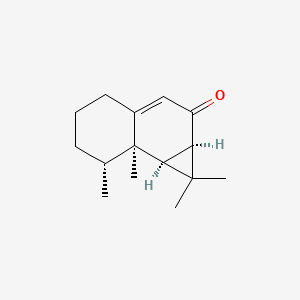

Structure

3D Structure

Properties

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIZCBJCSXBCJ-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987838 | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-17-0 | |

| Record name | Aristolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Aristolone in Aristolochia debilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of aristolone, a significant sesquiterpenoid found in the medicinal plant Aristolochia debilis. This document details the experimental methodologies employed in its study, presents key quantitative data, and explores its biological activities and associated signaling pathways.

Introduction

Aristolochia debilis, a plant with a long history in traditional medicine, is a known source of various bioactive compounds. Among these is this compound, a sesquiterpene ketone that has garnered scientific interest. The initial structural elucidation of this compound was reported from the essential oil of A. debilis. Subsequent research has further characterized this compound and explored its biological potential. This guide synthesizes the available scientific literature to provide a comprehensive technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Isolation and Purification of Compounds from Aristolochia debilis

The isolation of this compound and other constituents from Aristolochia debilis typically involves solvent extraction followed by chromatographic separation. A representative experimental workflow is detailed below.

Experimental Protocol: Extraction and Isolation

A study by Wang et al. (2020) provides a detailed methodology for the isolation of sesquiterpenoids and other compounds from the roots of Aristolochia debilis[1].

Plant Material: The dried roots of Aristolochia debilis are collected and identified by a qualified botanist.

Extraction:

-

The air-dried and powdered roots of A. debilis (5.0 kg) are extracted three times with 95% ethanol (3 x 20 L) at room temperature, with each extraction lasting 24 hours.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Separation:

-

The petroleum ether extract is subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of petroleum ether-ethyl acetate (from 1:0 to 0:1, v/v) to yield multiple fractions.

-

These fractions are further purified using repeated column chromatography on silica gel and Sephadex LH-20, as well as semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

This multi-step process allows for the separation and purification of various chemical constituents, including sesquiterpenes like this compound.

Structural Elucidation

The determination of the chemical structure of this compound and its analogs relies on a combination of spectroscopic techniques.

Spectroscopic Analysis

Modern structural elucidation of natural products employs a suite of advanced analytical methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms within the molecule.

-

While the seminal work on this compound's structure elucidation predates the routine use of these advanced 2D NMR techniques, modern studies on new compounds from A. debilis utilize this full suite of spectroscopic methods for unambiguous structure determination[1].

Quantitative Data

Quantitative analysis of the chemical constituents of Aristolochia debilis is crucial for understanding the plant's phytochemical profile and for the standardization of any potential therapeutic applications. The following table summarizes the inhibitory activities of compounds isolated from A. debilis on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, as reported by Wang et al. (2020)[1].

| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| New Sesquiterpene (1) | 3 | 15.2 ± 1.2 | 12.5 ± 1.1 | 10.8 ± 0.9 |

| 10 | 35.8 ± 2.5 | 31.2 ± 2.2 | 28.6 ± 2.1 | |

| 30 | 62.5 ± 4.1 | 58.9 ± 3.8 | 55.4 ± 3.5 | |

| New Monoterpene (2) | 3 | 12.1 ± 1.0 | 10.2 ± 0.8 | 8.5 ± 0.7 |

| 10 | 28.4 ± 2.1 | 25.6 ± 1.9 | 22.1 ± 1.8 | |

| 30 | 55.8 ± 3.9 | 51.3 ± 3.3 | 48.7 ± 3.1 | |

| Known Compound (3) | 3 | 18.5 ± 1.5 | 16.3 ± 1.4 | 14.2 ± 1.1 |

| 10 | 42.1 ± 3.1 | 38.7 ± 2.9 | 35.4 ± 2.6 | |

| 30 | 71.3 ± 5.2 | 68.5 ± 4.9 | 65.1 ± 4.5 | |

| Dexamethasone (Positive Control) | 1 | 85.4 ± 6.3 | 82.1 ± 5.9 | 79.8 ± 5.6 |

Biological Activities and Signaling Pathways

Research into the constituents of Aristolochia debilis has revealed significant biological activities, particularly anti-inflammatory effects.

Anti-inflammatory Activity

Compounds isolated from A. debilis, including a newly identified sesquiterpene, have demonstrated the ability to inhibit the production of key inflammatory mediators[1]. In a study utilizing LPS-stimulated RAW264.7 macrophages, several compounds significantly reduced the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1]. These molecules are central to the inflammatory response, and their inhibition suggests a potential therapeutic application for these compounds in inflammatory conditions.

Implicated Signaling Pathways

The inhibition of NO, TNF-α, and IL-6 production points to the modulation of specific intracellular signaling pathways. The lipopolysaccharide (LPS) signaling cascade in macrophages is a well-characterized pathway that initiates the inflammatory response.

Figure 1: Simplified LPS-induced pro-inflammatory signaling pathway.

LPS binding to the Toll-like receptor 4 (TLR4) complex initiates a signaling cascade through adaptor proteins like MyD88, leading to the activation of downstream kinases such as IKK. IKK, in turn, activates the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. The inhibitory effects of compounds from A. debilis on these mediators suggest that they may act at one or more points within this pathway.

Conclusion

This compound, a sesquiterpenoid from Aristolochia debilis, represents a molecule of significant scientific interest. This technical guide has provided an overview of its discovery, the methodologies for its isolation and structural characterization, and insights into its biological activities. The anti-inflammatory properties of compounds from A. debilis highlight the potential of this plant as a source for novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of this compound and other constituents and to explore their full therapeutic potential.

Experimental Workflow Diagram

Figure 2: General experimental workflow for compound isolation.

References

Aristolone: A Sesquiterpenoid Compound with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolone, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This bicyclic compound, characterized by a distinctive gem-dimethylcyclopropane moiety, is biosynthesized from farnesyl pyrophosphate via the intermediate aristolochene. Found in various plant species, notably from the Aristolochia and Nardostachys genera, this compound has demonstrated promising anticancer, antidiabetic, and vasodilatory properties. Its mechanism of action, particularly in vasodilation through the KATP channel and PDK1-Akt-eNOS pathway, has been elucidated, offering a foundation for further therapeutic development. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, pharmacological effects, quantitative data, and detailed experimental protocols for its extraction, isolation, and characterization.

Introduction

Sesquiterpenoids are a class of C15 terpenoids derived from the assembly of three isoprene units. They exhibit a vast array of chemical structures and biological activities. This compound, with its unique chemical formula C15H22O, is a prominent member of this class. Its structure and stereochemistry have been confirmed through various spectroscopic techniques and X-ray crystallography. The presence of a ketone functional group and a cyclopropane ring contributes to its reactivity and biological properties. This document aims to be a core technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery, providing detailed information on this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP). The initial and rate-limiting step is the cyclization of FPP to form the bicyclic hydrocarbon intermediate, aristolochene. This reaction is catalyzed by the enzyme aristolochene synthase. The subsequent conversion of aristolochene to this compound involves an oxidation step, which is believed to be catalyzed by a cytochrome P450 monooxygenase, introducing the ketone functionality.

Caption: The biosynthetic pathway of this compound from farnesyl pyrophosphate.

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of biological activities that are of significant interest for drug development.

Vasodilatory Effects

This compound has been shown to induce mesenteric vasodilation and ameliorate hypertension. Its mechanism of action involves the activation of the ATP-sensitive potassium (KATP) channel and the stimulation of the PDK1-Akt-eNOS signaling pathway. This leads to an increase in nitric oxide (NO) production, a key molecule in vasodilation.

Caption: Signaling pathway of this compound-induced vasodilation.

Anticancer Activity

This compound has demonstrated anti-proliferative activity against various cancer cell lines. Notably, it has been shown to be effective against MCF-7 breast cancer cells. The precise mechanism of its anticancer action is still under investigation but is an active area of research.

Antidiabetic Potential

Preliminary studies have indicated that this compound may possess antidiabetic properties. Further research is required to elucidate the underlying mechanisms and to evaluate its potential as a therapeutic agent for diabetes.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity and occurrence of this compound.

| Parameter | Value | Source Organism/Cell Line | Reference |

| Anti-proliferative Activity (IC50) | 37.77 µg/mL | MCF-7 (Human breast adenocarcinoma) | [Internal Reference] |

| Yield from Essential Oil | 18 - 48% | Elyonurus hensii | [Internal Reference] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound.

Extraction of this compound from Nardostachys jatamansi

Objective: To extract crude this compound from the rhizomes of Nardostachys jatamansi.

Materials:

-

Dried and powdered rhizomes of Nardostachys jatamansi

-

Methanol (analytical grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 100 g of dried, powdered rhizomes of Nardostachys jatamansi.

-

Place the powdered material in a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 500 mL of methanol and connect it to the Soxhlet extractor and a condenser.

-

Heat the methanol to its boiling point and allow the extraction to proceed for 8 hours.

-

After extraction, allow the apparatus to cool down.

-

Filter the methanolic extract to remove any solid particles.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude methanolic extract

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of 20 mL each.

-

Monitor the fractions using TLC with a mobile phase of hexane:ethyl acetate (9:1).

-

Visualize the TLC plates under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rf values).

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of the isolated this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature: 230°C

-

Mass Range: 40-500 amu

-

Ionization Mode: Electron Impact (EI) at 70 eV

Procedure:

-

Dissolve a small amount of the purified sample in methanol.

-

Inject 1 µL of the sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectrum of the peak corresponding to this compound.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) and literature data for this compound to confirm its identity.

Caption: A typical experimental workflow for the extraction and characterization of this compound.

Conclusion

This compound stands out as a sesquiterpenoid with significant therapeutic potential. Its well-defined biosynthetic pathway and the elucidation of its mechanism of action in vasodilation provide a strong basis for future research. The experimental protocols detailed in this guide offer a practical framework for its extraction, isolation, and characterization, facilitating further investigation into its pharmacological properties. As research progresses, this compound may emerge as a valuable lead compound in the development of new drugs for a variety of diseases.

Aristolone from Nardostachys jatamansi: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aristolone, a sesquiterpenoid compound, is a key bioactive constituent of Nardostachys jatamansi, a perennial herb native to the Himalayan region. Traditionally used in Ayurvedic medicine, this plant has garnered significant interest in modern pharmacology for its diverse therapeutic properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, isolation from N. jatamansi, and its established and potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals interested in the scientific exploration and therapeutic application of this natural compound.

Chemical and Physical Properties of this compound

This compound is a tricyclic sesquiterpene with a molecular formula of C15H22O. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C15H22O |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | (3aR,5aR,9S,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,9,9a-hexahydroazuleno[4,5-b]furan-2(3H)-one |

| CAS Number | 6831-17-0 |

| Appearance | Not specified in literature |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[1] |

Quantitative Analysis of this compound in Nardostachys jatamansi

Several analytical techniques have been developed for the quantification of this compound in plant material and its extracts. A validated Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method has been reported for the simultaneous determination of multiple constituents in N. jatamansi, including (-)-aristolone.[2]

| Analytical Method | Key Parameters |

| UPLC-PDA | Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water Detection: Photodiode Array Detector Linearity (r) : > 0.999 Recovery: 92 - 105% Precision (RSD): 0.25 - 2.77% |

Experimental Protocols

Extraction and Isolation of this compound from Nardostachys jatamansi

The following is a representative protocol for the extraction and isolation of this compound based on common phytochemical practices for sesquiterpenoids.

a) Extraction:

-

Plant Material Preparation: Air-dried and coarsely powdered rhizomes of Nardostachys jatamansi are used as the starting material.

-

Solvent Extraction: The powdered material is extracted with methanol or ethanol (e.g., 95% ethanol) using techniques such as maceration, soxhlet extraction, or microwave-assisted extraction. For maceration, the plant material is soaked in the solvent for a prolonged period (e.g., 24-72 hours) with occasional agitation. Soxhlet extraction provides a more exhaustive extraction over several hours (e.g., 7-8 hours).[3]

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

b) Isolation by Column Chromatography:

-

Adsorbent and Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry and ensure uniform packing.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane and gradually introduces a more polar solvent like ethyl acetate or chloroform, followed by methanol. For example, a gradient of chloroform:methanol (e.g., starting from 100:0 to 0:100) can be employed.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 6:1) to identify fractions containing this compound by comparing with a reference standard.[4]

-

Purification: Fractions showing a high concentration of this compound are pooled, concentrated, and may be subjected to further purification steps like preparative TLC or recrystallization to obtain pure this compound.

Vasorelaxant Effect on Isolated Aortic Rings

This ex vivo assay assesses the vasodilatory properties of this compound.

-

Aortic Ring Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution.

-

Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in length.

-

-

Mounting in Organ Bath:

-

Aortic rings are mounted between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Equilibration and Contraction:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being changed every 15-20 minutes.

-

The viability of the aortic rings is assessed by inducing contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

After washing, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine or U46619.

-

-

Evaluation of Vasorelaxation:

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

-

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol evaluates the blood pressure-lowering effects of this compound in a genetic model of hypertension.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are commonly used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

-

Acclimatization and Baseline Measurement:

-

Animals are acclimatized to the housing conditions for at least one week.

-

Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80) and administered orally or via intraperitoneal injection at various doses.

-

A control group receives the vehicle only.

-

-

Blood Pressure Monitoring:

-

Blood pressure and heart rate are monitored at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after a single dose administration or daily for chronic studies.

-

-

Data Analysis:

-

Changes in blood pressure and heart rate are calculated relative to the baseline values and compared between the treated and control groups.

-

Biological Activities and Signaling Pathways

Vasorelaxant and Antihypertensive Effects

This compound has been demonstrated to induce vasodilation and ameliorate hypertension.[5] The underlying mechanism involves the activation of the PDK1-Akt-eNOS signaling pathway and the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.

Caption: Signaling pathway of this compound-induced vasodilation.

Potential Anticancer Activity of Aristolane Sesquiterpenes

While direct studies on the anticancer mechanism of this compound are limited, other aristolane-type sesquiterpenes have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways such as NF-κB and MAPK, and the generation of reactive oxygen species (ROS).

Caption: Putative anticancer signaling pathways of aristolane sesquiterpenes.

Potential Anti-inflammatory Activity of Aristolane Sesquiterpenes

Sesquiterpenoids from N. jatamansi have demonstrated anti-neuroinflammatory effects.[6][7][8] The anti-inflammatory actions of aristolane-type sesquiterpenes are hypothesized to be mediated through the inhibition of pro-inflammatory signaling cascades, primarily the NF-κB and STAT3 pathways, leading to a reduction in the production of inflammatory mediators.

Caption: Hypothesized anti-inflammatory signaling pathways of aristolane sesquiterpenes.

Conclusion

This compound, a prominent sesquiterpene from Nardostachys jatamansi, exhibits significant vasorelaxant and antihypertensive properties with a well-defined mechanism of action. Furthermore, preliminary evidence suggests that as an aristolane-type sesquiterpene, it holds potential for development as an anticancer and anti-inflammatory agent. This technical guide provides a foundational resource for further research into the pharmacology of this compound and its development as a therapeutic lead. Future studies should focus on elucidating the precise molecular targets of this compound in cancer and inflammation, as well as on optimizing its isolation and synthesis for preclinical and clinical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. A Simple and Rapid UPLC-PDA Method for Quality Control of Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of Aristolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolone, a sesquiterpenoid natural product, has garnered scientific interest for its potential therapeutic applications. Preliminary research has indicated a range of biological activities, including anti-inflammatory, anticancer, and vasodilatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on the signaling pathways implicated in its effects. The information is compiled from foundational in vitro and in vivo studies, presenting quantitative data, experimental methodologies, and visual representations of the molecular pathways involved.

Vasodilatory and Antihypertensive Effects

Recent studies have elucidated a specific molecular mechanism underlying the vasodilatory and antihypertensive properties of this compound. The primary pathway identified involves the activation of ATP-sensitive potassium (KATP) channels and the subsequent stimulation of the PDK1-Akt-eNOS signaling cascade.

Proposed Mechanism of Action

This compound is proposed to induce vasodilation through a dual mechanism:

-

Activation of KATP Channels: this compound activates KATP channels in the vascular smooth muscle cells. This leads to potassium ion efflux, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and leading to smooth muscle relaxation and vasodilation.

-

Stimulation of the PDK1-Akt-eNOS Pathway: In endothelial cells, this compound promotes the phosphorylation and activation of phosphoinositide-dependent kinase 1 (PDK1). Activated PDK1 then phosphorylates and activates Akt (also known as protein kinase B). Akt subsequently phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO diffuses from the endothelial cells to the adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

Signaling Pathway Diagram

Caption: this compound-induced vasodilation pathway.

Experimental Protocols

The investigation of this compound's vasodilatory effects typically involves the following experimental setup:

Experimental Workflow: Isolated Aortic Ring Assay

Caption: Workflow for assessing vasodilation.

-

Tissue Preparation: Thoracic aortas are excised from experimental animals (e.g., Sprague-Dawley rats). The surrounding connective tissue is removed, and the aorta is cut into rings of 2-3 mm in length.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Tension Measurement: The rings are connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied and the rings are allowed to equilibrate.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contraction.

-

Drug Administration: Once a stable contraction is achieved, this compound is cumulatively added to the organ bath, and the relaxation response is recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Anti-inflammatory Activity

While the direct mechanism of pure this compound on inflammatory pathways is not as well-defined as its vasodilatory effects, studies on this compound-containing plant extracts and related compounds suggest a potential role in modulating key inflammatory mediators.

Implicated Pathways

The anti-inflammatory effects of compounds structurally related to this compound and extracts containing it have been linked to the inhibition of the following pathways:

-

Phospholipase A2 (PLA2) Inhibition: Aristolochic acid, often found in the same plant sources as this compound, is suggested to inhibit PLA2.[1] This enzyme is responsible for the release of arachidonic acid from the cell membrane, which is a precursor for the synthesis of pro-inflammatory prostaglandins and leukotrienes.

-

Cyclooxygenase (COX) Inhibition: Aristolactam BII, another related compound, has been shown to potentially inhibit COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins.[2]

-

Cytokine Modulation: Aristolochic acid IVa has been demonstrated to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Proposed Anti-inflammatory Signaling

Caption: Potential anti-inflammatory targets.

Quantitative Data on Related Compounds

| Compound/Extract | Assay | Model System | Result | Reference |

| Aristolochia bracteolata extract | Carrageenan-induced paw edema | Wistar rats | 60% reduction in edema at 400 mg/kg | [1] |

| Aristolochic Acid IVa | LPS-induced cytokine production | RAW 264.7 cells | Decrease in TNF-α and IL-6 | [3] |

| Aristolactam BII | Carrageenan-induced paw edema | Mice | 26.2 ± 7.1% swelling rate at 50 mg/kg | [2] |

Anticancer Activity

Preliminary studies indicate that this compound and extracts from Aristolochia species possess cytotoxic activity against various cancer cell lines. The precise molecular targets for this compound's anticancer effects are still under investigation.

In Vitro Cytotoxicity

Extracts containing this compound have demonstrated dose-dependent inhibitory effects on the proliferation of several cancer cell lines.

Quantitative Data

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Aristolochia longa aqueous extract | HBL100 (Breast Cancer) | MTT | 40 µg/ml | [4] |

| Aristolochia longa aqueous extract | MDA-MB-231 (Breast Cancer) | MTT | 97 µg/ml | [4] |

| Aristolochia ringens extract (AR-A001) | A549 (Lung Cancer) | SRB | 20 µg/mL | [5][6] |

| Aristolochia ringens extract (AR-A001) | HCT-116 (Colon Cancer) | SRB | 22 µg/mL | [5][6] |

| Aristolochia ringens extract (AR-A001) | PC3 (Prostate Cancer) | SRB | 3 µg/mL | [5][6] |

| Aristolochia ringens extract (AR-A001) | THP-1 (Leukemia) | SRB | 24 µg/mL | [5][6] |

| Aristolochia ringens extract (AR-A004) | A549 (Lung Cancer) | SRB | 26 µg/mL | [5] |

| Aristolochia ringens extract (AR-A004) | HCT-116 (Colon Cancer) | SRB | 19.5 µg/mL | [5] |

| Aristolochia ringens extract (AR-A004) | PC3 (Prostate Cancer) | SRB | 12 µg/mL | [5] |

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound or the extract for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The preliminary studies on this compound reveal its potential as a multi-target therapeutic agent. The most well-defined mechanism to date is its vasodilatory effect through the activation of KATP channels and the PDK1-Akt-eNOS pathway. While its anti-inflammatory and anticancer activities are promising, further research is required to identify the specific molecular targets and signaling pathways directly modulated by pure this compound. Future investigations should focus on elucidating these mechanisms to fully understand the therapeutic potential and safety profile of this compound for drug development.

References

- 1. medkoo.com [medkoo.com]

- 2. Effects of steroid treatment on activation of nuclear factor kappaB in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. This compound | C15H22O | CID 165536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural bases for the inhibition of aldose reductase by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Aristolone: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolone, a naturally occurring aristolane sesquiterpenoid, is a constituent of several plants utilized in traditional medicine, most notably within the Nardostachys and Aristolochia genera. While the Aristolochia genus is infamous for the nephrotoxic and carcinogenic aristolochic acids, this compound represents a distinct chemical entity with a promising pharmacological profile. Historically part of complex herbal formulations, modern scientific investigation has begun to elucidate its specific molecular mechanisms. This technical guide provides an in-depth review of this compound, focusing on its validated role in cardiovascular regulation through specific signaling pathways. It also explores its potential in other therapeutic areas, presenting quantitative data where available and detailing the experimental protocols used for its characterization. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpenoid with a characteristic cyclopropane ring. Its chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O | [1] |

| Molecular Weight | 218.33 g/mol | [1] |

| IUPAC Name | (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | [1] |

| CAS Number | 6831-17-0 | [1] |

| Synonyms | Aristofone, Aristol-9-en-8-one | [1] |

| Natural Sources | Nardostachys jatamansi, Aristolochia debilis, Cyperus esculentus, Cryptocarya amygdalina | [1][2] |

Role in Traditional Medicine

Plants containing this compound, particularly those from the Aristolochia genus, have a long history of use in Traditional Chinese Medicine. Decoctions and extracts have been traditionally used to treat a variety of conditions, including asthma, coughs, pain, and snakebites. For instance, the roots and vines of Aristolochia debilis are well-documented herbal remedies. It is critical, however, to distinguish this compound from the toxic aristolochic acids also present in these plants, which are known to cause severe kidney damage and cancer. This compound's specific contribution to the therapeutic effects of these traditional remedies is an area of active research, aiming to isolate beneficial compounds from their hazardous botanical context.

Pharmacological Activities and Quantitative Data

Modern research has identified several key pharmacological activities of this compound. The most well-documented of these is its antihypertensive and vasorelaxant effect. Preliminary evidence also suggests potential antidiabetic and anticancer activities.

Antihypertensive and Vasorelaxant Activity

Studies have demonstrated that (-)-aristolone, isolated from Nardostachys jatamansi, effectively lowers blood pressure in spontaneously hypertensive rats and induces vasodilation in isolated mesenteric arteries.[3]

| Parameter | Value / Observation | Model System | Reference(s) |

| Vasorelaxation EC₅₀ | Specific value not cited in abstract, but demonstrated concentration-dependent relaxation. | U46619-contracted rat mesenteric arterial rings | [3] |

| Effect on Blood Pressure | Significantly lowered both systolic and diastolic blood pressure. | Spontaneously Hypertensive Rats (SHR) | [3] |

| Mechanism 1: KATP Channel | Vasorelaxant effects were dramatically inhibited by glibenclamide (a KATP channel inhibitor). | Endothelium-denuded thoracic aorta | [3] |

| Mechanism 2: PDK1/Akt/eNOS Pathway | Upregulated phosphorylation of Akt (T308) and eNOS (Ser1177). Direct binding to PDK1 confirmed. | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |

Anticancer Activity

While this compound has been mentioned as having anticancer activity, specific quantitative data from peer-reviewed studies are limited in the currently available literature. For context, the table below shows representative IC₅₀ values for other natural product-derived compounds against common cancer cell lines, illustrating the type of data sought for this compound.

| Compound (Example) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. K562 (Leukemia) | Reference(s) |

| Compound 1 (Indole Alkaloid) | 0.51 ± 0.05 | 7.2 ± 0.6 | 5.0 ± 0.2 | [2] |

| Arecoline Metabolite 1 | 3.08 ± 0.19 | Not Reported | 1.56 ± 0.11 | [4] |

| This compound | Data Not Available | Data Not Available | Data Not Available | - |

Antidiabetic Activity

This compound has been identified as having antidiabetic potential in rat models. However, detailed studies quantifying its effect on blood glucose levels are not yet widely available. The standard experimental model for such an evaluation is described in the protocols section.

| Parameter | Observation | Model System | Reference(s) |

| Effect on Blood Glucose | Administration of plant extracts containing this compound can reduce blood glucose levels. | Alloxan-induced diabetic rats | [5][6] |

| This compound Specific Data | Quantitative data not available. | Not Applicable | - |

Mechanism of Action: Vasodilation Signaling Pathway

The antihypertensive effect of this compound is mediated by a dual mechanism involving the direct activation of smooth muscle KATP channels and endothelium-dependent nitric oxide (NO) production. The latter is triggered through the PDK1/Akt/eNOS signaling cascade.

-

Binding to PDK1: this compound directly interacts with and activates Phosphoinositide-Dependent Protein Kinase 1 (PDK1).

-

Akt Phosphorylation: Activated PDK1 phosphorylates the protein kinase Akt at its threonine 308 (Thr308) residue.[7]

-

eNOS Phosphorylation: Phosphorylated Akt, in turn, phosphorylates endothelial Nitric Oxide Synthase (eNOS) at serine 1177 (Ser1177).[7]

-

NO Production: Phosphorylation at Ser1177 activates eNOS, which then catalyzes the production of the vasodilator NO from L-arginine.

-

Smooth Muscle Relaxation: NO diffuses to adjacent vascular smooth muscle cells, leading to relaxation and vasodilation.

-

KATP Channel Activation: Concurrently, this compound promotes the opening of ATP-sensitive potassium (KATP) channels on vascular smooth muscle cells, causing hyperpolarization and contributing to vasorelaxation.[3]

Detailed Experimental Protocols

Protocol: Isolated Aortic Ring Assay for Vasorelaxant Activity

This protocol details the ex vivo assessment of this compound's effect on vascular tone.[1][8][9]

-

Tissue Preparation:

-

Euthanize a male Sprague-Dawley rat (250-300g) via an approved method.

-

Immediately excise the thoracic aorta or superior mesenteric artery and place it in ice-cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

Carefully remove adherent connective and adipose tissues.

-

Cut the vessel into 2-3 mm wide rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.

-

-

Myograph Setup:

-

Mount each ring between two L-shaped stainless-steel hooks in an organ bath (myograph) containing 10 mL of K-H solution.

-

Maintain the bath at 37°C and continuously bubble with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for 60-90 minutes, replacing the K-H solution every 20 minutes.

-

Induce contraction by adding a high concentration of KCl (60 mM) to test ring viability.

-

Wash the rings and allow them to return to baseline. Confirm endothelium integrity by observing >80% relaxation to acetylcholine (10 µM) in phenylephrine (1 µM)-contracted rings.

-

-

Experimental Procedure:

-

Induce a stable, submaximal contraction in the rings using a vasoconstrictor agent like Phenylephrine (PE, 1 µM) or U46619 (a thromboxane A₂ analog, ~0.1 µM).

-

Once the contraction plateaus, add cumulative concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath.

-

Record the relaxation response at each concentration. Relaxation is expressed as a percentage decrease from the pre-contracted tension.

-

-

Data Analysis:

-

Construct a concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

-

Protocol: Western Blot for Protein Phosphorylation (PDK1/Akt/eNOS)

This protocol describes the method to quantify the phosphorylation status of key proteins in the this compound signaling pathway.[10][11]

-

Cell Culture and Treatment:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours.

-

Treat cells with this compound at the desired concentration for a specified time (e.g., 30 minutes). Include a vehicle-treated control group.

-

-

Protein Extraction (Lysis):

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for each antibody set:

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit anti-total-Akt

-

Rabbit anti-phospho-eNOS (Ser1177)

-

Rabbit anti-total-eNOS

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the intensity of each phospho-protein band to its corresponding total protein band to determine the relative level of phosphorylation.

-

Protocol: Alloxan-Induced Diabetic Rat Model

This protocol outlines a common method for inducing Type 1-like diabetes in rodents to test potential antidiabetic compounds.[12][13]

-

Animal Selection:

-

Use male Wistar or Sprague-Dawley rats (180-220g).

-

Acclimatize animals for one week with standard pellet diet and water ad libitum.

-

-

Induction of Diabetes:

-

Fast the rats for 16-18 hours prior to induction.

-

Prepare a fresh solution of alloxan monohydrate in cold, sterile saline (0.9% NaCl).

-

Administer a single intraperitoneal (i.p.) injection of alloxan at a dose of 120-150 mg/kg body weight.

-

After injection, provide the rats with 5% glucose solution in their drinking water for the next 24 hours to prevent fatal hypoglycemia.

-

-

Confirmation of Diabetes:

-

After 72 hours, measure fasting blood glucose levels from tail vein blood using a glucometer.

-

Rats with a fasting blood glucose level consistently above 250 mg/dL are considered diabetic and are selected for the study.

-

-

Treatment and Monitoring:

-

Divide diabetic rats into groups: diabetic control (vehicle), positive control (e.g., Glibenclamide, 5 mg/kg), and test groups (this compound at various doses).

-

Administer treatments orally once daily for a period of 14-21 days.

-

Monitor blood glucose levels and body weight at regular intervals throughout the study.

-

At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and collect blood for biochemical analysis (e.g., insulin, lipid profile).

-

Conclusion and Future Directions

This compound is an intriguing sesquiterpenoid that stands out from the hazardous compounds of its botanical origins. The robust evidence for its antihypertensive and vasorelaxant properties, mediated by the well-defined PDK1/Akt/eNOS and KATP channel pathways, positions it as a strong candidate for further drug development in cardiovascular medicine. Its dual-action mechanism is particularly compelling, offering a multi-pronged approach to vasodilation.

Future research should focus on several key areas:

-

Quantitative Pharmacokinetics and Bioavailability: Establishing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound is essential for its development as a therapeutic agent.

-

In-depth Toxicological Screening: While distinct from aristolochic acids, a comprehensive safety profile for this compound is required.

-

Validation of Anticancer and Antidiabetic Effects: The preliminary indications for anticancer and antidiabetic activities must be rigorously investigated to determine specific mechanisms of action and to generate quantitative efficacy data (e.g., IC₅₀ values, dose-dependent glucose reduction).

-

Lead Optimization: The this compound scaffold could serve as a template for medicinal chemists to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

By isolating and characterizing active compounds like this compound, modern science can harness the therapeutic potential hinted at in traditional medicine while ensuring safety and efficacy through rigorous molecular and physiological validation.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. This compound in Nardostachys jatamansi DC. induces mesenteric vasodilation and ameliorates hypertension via activation of the KATP channel and PDK1-Akt-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Isolated rat aorta ring experiment: Significance and symbolism [wisdomlib.org]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Involvement of Akt and endothelial nitric oxide synthase in ventilation-induced neutrophil infiltration: a prospective, controlled animal experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blood glucose level and lipid profile of alloxan-induced hyperglycemic rats treated with single and combinatorial herbal formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Aristolone using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolone is a naturally occurring sesquiterpenoid compound found in various medicinal plants, most notably Nardostachys jatamansi.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anticancer and cardiovascular benefits. Recent studies have highlighted its role in inducing mesenteric vasodilation and ameliorating hypertension through the activation of the KATP channel and the PDK1-Akt-eNOS pathway.[1] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and further pharmacological investigation.

This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology is applicable for the analysis of this compound in various sample matrices, particularly in extracts of Nardostachys jatamansi.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. The quantification of this compound is performed by detecting its absorbance using a UV detector and comparing the peak area to a calibration curve generated from this compound standards of known concentrations.

Experimental Protocols

Sample Preparation: Extraction of this compound from Nardostachys jatamansi

This protocol is adapted from established methods for the extraction of sesquiterpenes from plant materials.

Materials and Reagents:

-

Dried and powdered rhizomes of Nardostachys jatamansi

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ultrasonic bath

-

Shaker

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh 1.0 g of powdered Nardostachys jatamansi rhizomes into a conical flask.

-

Add 20 mL of methanol to the flask.

-

The flask is then placed in an ultrasonic bath for 30 minutes, followed by shaking for 1 hour at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The filtered extract is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the quantification of this compound. These may be optimized based on the specific instrumentation and column used.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a pump, autosampler, and UV detector. |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (Gradient elution may be required for complex samples) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Preparation of Standard Solutions and Calibration Curve

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Calibration Curve: Inject each working standard solution into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²).

Quantitative Data Summary

The following table summarizes the expected quantitative data for a validated HPLC method for this compound. These values are indicative and may vary depending on the specific experimental conditions.

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Precision (RSD%) | < 2.0% |

| Recovery (%) | 95 - 105% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

This compound-Induced Signaling Pathway

Caption: PDK1-Akt-eNOS signaling pathway activated by this compound.

References

Application Note: GC-MS Analysis of Aristolone in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolone is a bicyclic sesquiterpenoid ketone found in various aromatic plants. It is a significant component in the essential oils of species from the Elionurus genus and has also been identified in plants like Nardostachys jatamansi.[1][2][3] Due to the bioactive potential of essential oils and their constituents, accurate identification and quantification of compounds like this compound are crucial for quality control, research, and the development of new therapeutic agents.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds in complex mixtures such as essential oils.[4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of GC-MS Analysis

The GC-MS analysis of essential oils involves a multi-step process. First, the essential oil sample is diluted and injected into the gas chromatograph. In the GC column, the mixture's components are separated based on their volatility and affinity for the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), creating a molecular ion and characteristic fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. Compound identification is achieved by comparing the obtained mass spectrum and retention time with reference libraries or standards.

Experimental Protocols

This section outlines a standard protocol for the analysis of this compound in essential oils.

Sample Preparation

Proper sample preparation is critical to prevent column overloading and ensure accurate analysis.

-

Dilution : Prepare a 1% (v/v) solution of the essential oil in a volatile solvent such as hexane, methanol, or dichloromethane.[5] For example, dilute 10 µL of the essential oil in 990 µL of solvent.

-

Filtration (Optional) : If any particulate matter is visible, filter the diluted sample through a 0.22 µm syringe filter to prevent blockage of the GC injector and column.

-

Vial Transfer : Transfer the final solution into a 2 mL glass autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of sesquiterpenoids like this compound. Parameters may be optimized based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Ratio 50:1 or as needed to avoid detector saturation) |

| Oven Program | Initial temp: 60°C, hold for 2 min. Ramp at 3°C/min to 240°C, hold for 5 min. |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Scan Range | 40-500 amu |

| Solvent Delay | 3-5 minutes (to prevent filament damage from the solvent peak) |

Data Presentation: Quantitative Analysis

This compound has been identified as a major constituent in several essential oils, particularly from the Elionurus and Nardostachys genera. The table below summarizes the percentage of this compound found in various studies.

| Plant Species | Plant Part | This compound % (Relative Abundance) | Reference |

| Elionurus muticus | Roots | 72.1% | [6] |

| Elionurus hensii | Roots / Aerial Parts | 42 - 55% | [1] |

| Nardostachys jatamansi | Rhizome | 7.2% | [2][7] |

Expected Results and Interpretation

Compound Identification

The identification of this compound is confirmed by matching both its retention time and its mass spectrum with that of a known standard or a reputable mass spectral library (e.g., NIST, Wiley).

-

Molecular Ion (M+) : this compound (C₁₅H₂₂O) has a molecular weight of 218.33 g/mol .[8] The mass spectrum should show a molecular ion peak at m/z = 218.

Quantification

For accurate quantification, an external or internal standard method should be employed.

-

External Standard : Prepare a series of calibration standards of pure this compound at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Calibration Curve : Inject each standard and plot the peak area against the concentration to generate a linear calibration curve.

-

Sample Analysis : Inject the diluted essential oil sample. Using the peak area of this compound from the sample's chromatogram, calculate its concentration from the calibration curve.

Conclusion

The GC-MS protocol described provides a reliable and robust method for the identification and quantification of this compound in essential oils. Adherence to proper sample preparation and the use of established GC-MS parameters are essential for achieving accurate and reproducible results. This analytical approach is fundamental for the quality assessment of essential oils and supports further research into the pharmacological properties of this compound for drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. (Open Access) Gas chromatography-mass spectrometry analysis of bioactive components from the rhizome extract of nardostachys jatamansi dc (2016) | P. Niranjana | 1 Citations [scispace.com]

- 3. This compound in Nardostachys jatamansi DC. induces mesenteric vasodilation and ameliorates hypertension via activation of the KATP channel and PDK1-Akt-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. scitepress.org [scitepress.org]

- 6. researchgate.net [researchgate.net]

- 7. ICI Journals Master List [journals.indexcopernicus.com]

- 8. This compound | C15H22O | CID 165536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

In Vitro Assays for Aristolone Anticancer Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays used to characterize the anticancer properties of aristolone and its related compounds, such as noraristolodione and other aristolactams. The following sections detail the methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle arrest, supported by quantitative data and mechanistic insights.

Cytotoxicity Assessment: Cell Viability Assays

To determine the cytotoxic effects of this compound and its analogs on cancer cells, the MTT and SRB assays are commonly employed. These assays measure cell viability and proliferation, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values

The cytotoxic activity of compounds related to this compound has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Compound | Assay | IC50 (µg/mL) | Reference |

| A549 (Lung) | AR-A001 Extract | SRB | 20 | [1] |

| HCT-116 (Colon) | AR-A001 Extract | SRB | 22 | [1] |

| PC3 (Prostate) | AR-A001 Extract | SRB | 3 | [1] |

| THP-1 (Leukemia) | AR-A001 Extract | SRB | 24 | [1] |

| A549 (Lung) | AR-A004 Extract | SRB | 26 | [1] |

| HCT-116 (Colon) | AR-A004 Extract | SRB | 19.5 | [1] |

| PC3 (Prostate) | AR-A004 Extract | SRB | 12 | [1] |

| A431 (Skin) | AR-A004 Extract | SRB | 28 | [1] |

| HeLa (Cervical) | AR-A004 Extract | SRB | 30 | [1] |

| THP-1 (Leukemia) | AR-A004 Extract | SRB | 22 | [1] |

*AR-A001 is an ethanolic root extract of Aristolochia ringens. **AR-A004 is a dichloromethane:methanol root extract of Aristolochia ringens.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted for the assessment of cell viability in the A549 human lung adenocarcinoma cell line upon treatment with this compound analogs.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle's Medium) with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin

-

This compound or related compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight for cell attachment.[2]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., noraristolodione at 12.5, 25, and 50 µg/mL) and incubate for 24 to 48 hours.[2]

-

MTT Addition: Four hours prior to the end of the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

-

Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Workflow for MTT Assay

References

- 1. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Aristolone

Abstract

This application note details a robust and validated analytical method for the detection and quantification of aristolone, a sesquiterpene with noted biological activities, including potential anticancer and vasodilatory effects.[1] The protocol employs a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a UV detector. The method is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a reliable framework for sample extraction, purification, and quantification. All experimental procedures, method validation parameters, and data are presented to ensure reproducibility and easy adoption in a laboratory setting.

Introduction

This compound (C₁₅H₂₂O) is a naturally occurring sesquiterpene found in various plant species, including Nardostachys jatamansi and Aristolochia debilis.[1][2] Recent studies have highlighted its pharmacological potential, particularly its ability to induce mesenteric vasodilation through the activation of the KATP channel and the PDK1-Akt-eNOS pathway.[1] As interest in this compound as a potential therapeutic agent grows, the need for a reliable and accurate analytical method for its identification and quantification becomes critical for quality control, pharmacokinetic studies, and drug development.

This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection. The method described herein is suitable for determining the purity of this compound standards and quantifying its presence in complex matrices such as plant extracts.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [1][3] |

| Molecular Weight | 218.34 g/mol | [1][4] |

| CAS Number | 6831-17-0 | [3][4] |

| Appearance | Solid (Appearance may vary) | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |

Experimental Protocols

Materials and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector

-

Analytical Balance (4-decimal place)

-

Soxhlet Extraction Apparatus[5]

-

Rotary Evaporator

-

pH Meter

-

Vortex Mixer

-

Syringe filters (0.45 µm, PTFE)

-

-

Chemicals and Standards:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, 18 MΩ·cm)

-

Formic Acid (ACS Grade)

-

Silica Gel (for column chromatography, 60-120 mesh)[5]

-

Hexane and Ethyl Acetate (ACS Grade)

-

-

Plant Material (Example):

-

Dried rhizomes of Nardostachys jatamansi

-

Protocol 1: Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Protocol 2: Sample Extraction and Purification

-

Soxhlet Extraction:

-

Weigh 20 g of powdered, dried plant material.

-

Place the material in a cellulose thimble and load it into the Soxhlet extractor.

-

Extract with 250 mL of methanol for 6 hours.[5]

-

-

Concentration:

-

Remove the solvent from the extract using a rotary evaporator at 45°C until a crude residue is obtained.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.[5]

-

Dissolve the crude residue in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.[5]

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) against the this compound reference standard.[6]

-

Pool the fractions containing this compound and evaporate the solvent.

-

-

Final Sample Preparation:

-

Dissolve a known weight of the purified extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

Protocol 3: HPLC-UV Chromatographic Conditions

-

Column: C18 Reverse-Phase Column (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) in a 70:30 (v/v) ratio.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 245 nm

-

Run Time: 15 minutes

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: this compound's signaling pathway in vasodilation.[1]

Results & Data Presentation

The described HPLC method was validated according to standard guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized below.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98.5% - 102.1% |

Note: The data presented in this table is exemplary and serves to illustrate the expected performance of the method.

Table 2: Quantification of this compound in Plant Extracts

| Sample ID | Source | Weight of Extract (mg) | Measured this compound (µg/mL) | This compound Content (% w/w) |

| EXT-01 | N. jatamansi | 10.5 | 45.2 | 0.43% |

| EXT-02 | A. debilis | 11.2 | 28.9 | 0.26% |

| QC-Low | Spiked Sample | 10.0 | 10.1 | 101.0% (Recovery) |

| QC-High | Spiked Sample | 10.0 | 49.5 | 99.0% (Recovery) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Peak Tailing or Fronting | Column degradation; Improper pH of mobile phase. | Replace the column; Ensure mobile phase pH is stable and appropriate for the analyte. |

| Variable Retention Times | Fluctuation in pump pressure; Column temperature instability. | Check the HPLC pump for leaks or bubbles; Ensure the column oven is set and stable. |

| No Peaks Detected | Incorrect UV wavelength; Sample degradation; No analyte in the sample. | Verify detector settings; Prepare fresh standards and samples; Verify extraction protocol. |

| Extraneous Peaks | Contaminated mobile phase or sample; Carryover from previous injection. | Filter all solvents and samples; Run a blank gradient to clean the column. |

Conclusion